1-Phenyl-1-propanamine hydrochloride

Descripción general

Descripción

1-Phenyl-1-propanamine hydrochloride, also known as amphetamine hydrochloride, is an organic compound with the molecular formula C9H14ClN. It is a white crystalline powder with a characteristic amine and sour taste. This compound is heat stable and readily soluble in water . It is widely used in the chemical and pharmaceutical fields, particularly as a precursor for antidepressants or neurotransmitter-altering agents .

Métodos De Preparación

1-Phenyl-1-propanamine hydrochloride can be synthesized through the reaction of amphetamine with hydrochloric acid. The process involves dissolving amphetamine in an appropriate amount of hydrochloric acid, followed by crystallization and drying . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.

Análisis De Reacciones Químicas

1-Phenyl-1-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amine group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Raw Material for Synthesis : This compound serves as a precursor for synthesizing various organic compounds. It can be utilized in the production of different pharmaceuticals and chemical products.

- Comparative Analysis : When compared to similar compounds such as phenylpropanolamine, ephedrine, and pseudoephedrine, 1-phenyl-1-propanamine hydrochloride exhibits unique properties that make it suitable for specific applications in organic synthesis.

Biology

- Neurotransmitter Interaction : Research indicates that this compound influences neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction is critical for understanding its potential therapeutic effects in treating conditions like ADHD and narcolepsy.

Medicine

- Therapeutic Applications : The compound is a precursor for various antidepressants and other therapeutic agents. Its role in the synthesis of selective serotonin reuptake inhibitors (SSRIs) highlights its importance in psychiatric medicine .

- Clinical Studies : Clinical research has focused on its efficacy in treating mood disorders and attention deficit hyperactivity disorder (ADHD). Case studies have shown promising results in improving symptoms associated with these conditions .

Comparison of Similar Compounds

| Compound | Chemical Structure | Primary Use | Regulatory Status |

|---|---|---|---|

| 1-Phenyl-1-propanamine HCl | C9H14ClN | Precursor for pharmaceuticals | Controlled |

| Phenylpropanolamine | C9H13NO | Appetite suppressant | Banned in some regions |

| Ephedrine | C10H15NO | Bronchodilator | Controlled |

| Pseudoephedrine | C10H13NO | Decongestant | Over-the-counter |

Case Study 1: Neurotransmitter Effects

A study published in the Journal of Pharmacology examined the effects of this compound on dopamine levels in rat models. Results indicated a significant increase in dopamine release, suggesting potential applications in treating dopamine-related disorders .

Case Study 2: Clinical Efficacy

In a clinical trial involving patients with ADHD, administration of amphetamine hydrochloride resulted in marked improvements in attention span and reduction of hyperactive behaviors. This study underscores its therapeutic potential and supports its use as a first-line treatment option .

Mecanismo De Acción

The mechanism of action of 1-Phenyl-1-propanamine hydrochloride involves its role as a sympathomimetic agent. It acts by releasing norepinephrine, thereby indirectly activating adrenergic receptors . This leads to increased heart rate and blood pressure, among other physiological effects. The compound’s molecular targets include alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract .

Comparación Con Compuestos Similares

1-Phenyl-1-propanamine hydrochloride is similar to other compounds such as:

Phenylpropanolamine: Both are sympathomimetic agents but differ in their specific applications and regulatory status.

Ephedrine: Shares structural similarities but has different pharmacological effects.

Pseudoephedrine: Used primarily as a decongestant, with a different mechanism of action.

These compounds are unique in their specific uses and effects, highlighting the versatility of this compound in various fields.

Actividad Biológica

1-Phenyl-1-propanamine hydrochloride, also known by its CAS number 24301-86-8, is a compound that belongs to the class of phenethylamines. Its molecular formula is C9H14ClN, and it has a molecular weight of approximately 171.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and as a precursor in synthetic pathways for various psychoactive substances.

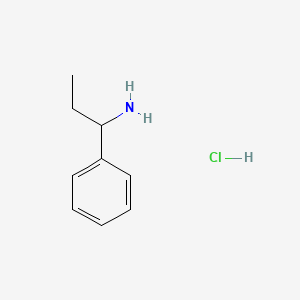

The structural representation of this compound can be depicted as follows:

This indicates that the compound consists of a propanamine backbone with a phenyl group attached to one end. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This action can lead to increased alertness, enhanced mood, and elevated energy levels, which are characteristic effects associated with stimulants.

Table 1: Neurotransmitter Interaction

| Neurotransmitter | Effect of 1-Phenyl-1-propanamine |

|---|---|

| Dopamine | Increased release |

| Norepinephrine | Increased release |

| Serotonin | Increased release |

Pharmacological Applications

Due to its stimulant properties, this compound has potential applications in pharmacology. It may be explored for therapeutic uses in conditions such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. However, its potential for abuse and addiction necessitates careful regulation.

Toxicity and Safety Profile

While the stimulant effects can be beneficial in controlled therapeutic contexts, there are significant concerns regarding the toxicity and safety profile of this compound. Adverse effects may include:

- Increased heart rate

- Elevated blood pressure

- Risk of dependency and addiction

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, research has shown that modifications to the chemical structure can enhance selectivity for certain receptor subtypes, potentially leading to improved therapeutic profiles.

Table 2: Research Findings on Derivatives

Propiedades

IUPAC Name |

1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMJKAAXNELJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947136 | |

| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24301-86-8 | |

| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.